molecular formula C15H12O4 B192578 2',3,4-Trihydroxychalcone CAS No. 6272-43-1

2',3,4-Trihydroxychalcone

Cat. No. B192578
CAS RN: 6272-43-1
M. Wt: 256.25 g/mol
InChI Key: PSYVAIWGYVDYHN-FNORWQNLSA-N
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Description

2’,3,4-Trihydroxychalcone is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da . It is also known as an estrogen receptor alpha (ERα) ligand .


Synthesis Analysis

Chalcones, including 2’,3,4-Trihydroxychalcone, are important secondary metabolites of plants that belong to the flavonoid family . They can be synthesized from 3,4-dimethoxycinnamic acid . The structure-activity relationship study suggests that the 2’,4’,6’-trihydroxyl substructure in the chalcone skeleton is efficacious for the inhibition of tyrosinase activity .


Molecular Structure Analysis

The molecular structure of 2’,3,4-Trihydroxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 500.7±50.0 °C at 760 mmHg, and a flash point of 270.7±26.6 °C .


Physical And Chemical Properties Analysis

2’,3,4-Trihydroxychalcone has several physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 500.7±50.0 °C at 760 mmHg, and a flash point of 270.7±26.6 °C . It also has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 185.1±3.0 cm3 .

Scientific Research Applications

  • Tyrosinase Inhibition : A study by Nishida Jun, G. Hong, and Kawabata Jun (2007) synthesized various hydroxychalcones, including 2',4',6'-trihydroxychalcone, and examined their tyrosinase inhibitory activity. They found that certain hydroxychalcones, including 2',4',6'-trihydroxychalcone, exhibited high inhibitory effects on tyrosinase, suggesting their potential use in treating conditions like hyperpigmentation or as agents in skin-whitening products (Nishida, Hong, & Kawabata, 2007).

  • Photooxygenation Studies : Wong (1987) conducted research on the photooxygenation of 2',4,4'-trihydroxychalcone, identifying it as a product from peroxidase-catalyzed oxidation, offering insights into the chemical processes and potential applications in areas like dye-sensitized photooxygenation (Wong, 1987).

  • Antioxidant and Antiproliferative Activities : Rossi et al. (2013) investigated the antioxidant behavior of 2'-hydroxychalcones, including 2,2',5'-trihydroxychalcone. They found significant antioxidant activity and selective antiproliferative effects against leukemic cells, indicating potential applications in treating oxidative stress-related diseases and certain types of cancer (Rossi et al., 2013).

  • Natural Source Identification : Pablo Chacón Morales, Carolina Santiago Dugarte, and Juan Manuel Amaro Luis (2018) identified 2',3,4-trihydroxychalcone in Stevia lucida, marking the first report of chalcones in the Stevia genus. This discovery expands the understanding of natural sources of chalcones and their potential applications (Morales, Dugarte, & Luis, 2018).

  • Antidepressant Activity : A study by Sui et al. (2011) synthesized 2',4',6'-trihydroxychalcone derivatives and evaluated their antidepressant activities. They observed significant antidepressant effects, suggesting the potential use of these compounds in the treatment of depression (Sui et al., 2011).

  • Application in Food Industry : Alsufiani and Ashour (2021) investigated the effectiveness of 2,4,4'-trihydroxychalcone as a natural antioxidant in sunflower oil, finding it to be an effective alternative to synthetic antioxidants, indicating its potential application in enhancing the oxidative stability of edible oils (Alsufiani & Ashour, 2021).

  • Obesity-Related Enzyme Inhibition : In 2023, Alsufiani et al. studied the inhibitory effects of 2,4,4'-trihydroxychalcone on enzymes related to obesity, demonstrating its potential as an agent in managing obesity-related conditions (Alsufiani et al., 2023).

Safety And Hazards

The safety data sheet for 2’,3,4-Trihydroxychalcone indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2’,3,4-Trihydroxychalcone has potential for long-term therapy in menopausal hormone therapy (MHT) due to its ability to modulate ERα-mediated responses . It may improve the safety profile of MHT by reprogramming the actions of estradiol (E2) to regulate unique genes . This compound represents a new class of ERα reprogramming drugs that can potentially be combined with existing estrogens to produce a safer MHT regimen .

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYVAIWGYVDYHN-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3,4-Trihydroxychalcone

CAS RN

6272-43-1
Record name 2',3,4-Trihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3,4-TRIHYDROXYCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2054N324R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
S Brown, LA Griffiths - Xenobiotica, 1983 - Taylor & Francis
1. Butein (2′,3,4,4′-tetrahydroxychalcone) and 2′,3,4-trihydroxychalcone, following administration to bile-duct-cannulated rats, gave rise to the corresponding 3-O-methyl ethers …
Number of citations: 17 www.tandfonline.com
N Jun, G Hong, K Jun - Bioorganic & medicinal chemistry, 2007 - Elsevier
In this study, we synthesized a series of hydroxychalcones and examined their tyrosinase inhibitory activity. The results showed that 2′,4′,6′-trihydroxychalcone (1), 2,2′,3,4′,6′-…
Number of citations: 134 www.sciencedirect.com
A Zerva, E Koutroufini, I Kostopoulou, A Detsi… - New biotechnology, 2019 - Elsevier
Laccase-like multicopper oxidases (LMCOs) are a heterogeneous group of oxidases, acting mainly on phenolic compounds and which are widespread among many microorganisms, …
Number of citations: 33 www.sciencedirect.com
PAC Morales, CS Dugarte, JMA Luis - Biochemical systematics and …, 2018 - Elsevier
The known chalcones 2’,3,4-trihydroxychalcone (1), phloretin (2) and calomelanone (3) were isolated from the dry leaves and stems of Stevia lucida. These compounds were …
Number of citations: 11 www.sciencedirect.com
CB Herber, C Yuan, A Chang… - Molecular …, 2022 - molmed.biomedcentral.com
Menopausal hormone therapy (MHT) is recommended for only five years to treat vasomotor symptoms and vulvovaginal atrophy because of safety concerns with long-term treatment. …
Number of citations: 2 molmed.biomedcentral.com
CN Lin, TH Lee, MF Hsu, JP Wang… - Journal of pharmacy …, 1997 - academic.oup.com
Eleven chalcone derivatives have been tested for their inhibitory effects on platelet aggregation in rabbit platelet suspension and the activation of mast cells and neutrophils. …
Number of citations: 58 academic.oup.com
M Chacón, D Santiago, L Amaro - Biochemical systematics and …, 2018 - cabdirect.org
2′,3,4-Trihydroxychalcone, phloretin and calomelanone from Stevia lucida. The first chalcones reported in Stevia Genus. Cookies on CAB Direct Like most websites we use cookies. This is …
Number of citations: 3 www.cabdirect.org
CB Herber, JG Quirit, G Firestone, C Krois - bioRxiv, 2019 - biorxiv.org
Menopausal hormone therapy (MHT) reduces the risk of osteoporosis, fractures, obesity and diabetes, but long-term MHT increases risk of other diseases. Safe long-term MHT that …
Number of citations: 1 www.biorxiv.org
M Rossi, F Caruso, EJ Crespi, JZ Pedersen, G Nakano… - Biochimie, 2013 - Elsevier
In order to better understand the antioxidant behavior of a series of polyphenolic 2′-hydroxychalcones, we describe the results of several chemical and biological studies, in vitro and …
Number of citations: 21 www.sciencedirect.com
S Sogawa, Y Nihro, H Ueda, A Izumi… - Journal of medicinal …, 1993 - ACS Publications
A novel series of 3, 4-dihydroxychalcones was synthesized to evaluate their effects against 5-lipoxygenase and cyclooxygenase. Almost all compounds exhibited potent inhibitory …
Number of citations: 143 pubs.acs.org

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